molecular formula C18H21F3N4O2 B2668816 1-(2-methoxyphenyl)-3-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)urea CAS No. 1797259-41-6

1-(2-methoxyphenyl)-3-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)urea

Cat. No.: B2668816
CAS No.: 1797259-41-6
M. Wt: 382.387
InChI Key: PYWQTULLYCXLEV-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)urea is a urea derivative characterized by a 2-methoxyphenyl group and a tetrahydroindazole core substituted with a trifluoromethyl group. Urea-based compounds are frequently explored in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance target binding affinity. Its design integrates metabolic stability (via trifluoromethyl) and electronic modulation (via methoxy), balancing lipophilicity and solubility .

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O2/c1-27-15-9-5-3-7-13(15)23-17(26)22-10-11-25-14-8-4-2-6-12(14)16(24-25)18(19,20)21/h3,5,7,9H,2,4,6,8,10-11H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWQTULLYCXLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCCN2C3=C(CCCC3)C(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-3-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)urea typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine and a suitable ketone or aldehyde.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution or electrophilic trifluoromethylation.

    Attachment of the Urea Moiety: The urea moiety can be introduced by reacting an isocyanate with an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-3-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form a phenol or quinone derivative.

    Reduction: The carbonyl group in the urea moiety can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group could yield a phenol derivative, while reduction of the urea moiety could yield an amine derivative.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the growth of various human cancer cell lines, including:

  • Breast cancer
  • Ovarian cancer
  • Colon cancer
  • Prostate cancer
  • Lung cancer
  • Melanoma

For instance, research indicates that derivatives of indazole compounds exhibit significant inhibitory effects on tyrosine kinases, which are critical in cancer proliferation. Specifically, compounds related to this structure have demonstrated nanomolar inhibition against targets such as TTK (tyrosine threonine kinase) and multi-kinases including c-Kit and PDGFRβ .

Kinase Inhibition

The compound has been evaluated for its ability to inhibit various kinases involved in cellular signaling pathways. Notably:

  • FGFR (Fibroblast Growth Factor Receptor) : Compounds derived from the indazole scaffold have shown promising activity against FGFR with IC50 values ranging from nanomolar to low micromolar concentrations. This suggests potential applications in treating conditions associated with FGFR dysregulation .

Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in optimizing the efficacy of this compound. Modifications to the indazole core and substituents have led to enhanced biological activity. For example:

  • Substituting different groups at specific positions on the indazole ring has resulted in improved potency against FGFR and other kinases .

Case Studies

StudyCompound TestedTargetIC50 ValueNotes
Pauls et al.Indazole derivativesTTKNanomolar rangeEffective in HCT116 tumor xenograft model .
Qu et al.N-(4-chlorineindazole) derivativesc-Kit, PDGFRβ68.5 nM (c-Kit)Strong inhibition across multiple cancer cell lines .
Li et al.6-(3-methoxyphenyl)-1H-indazol derivativesFGFR115 nMPromising enzymatic inhibition and cellular activity .

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-3-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)urea would depend on its specific biological target. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interaction with Receptors: Modulating receptor signaling pathways.

    Disruption of Cellular Processes: Affecting cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl in the indazole moiety enhances lipophilicity and metabolic stability compared to -Cl/-F (2k) or ester groups (7d) .
  • The 2-methoxyphenyl group provides electron-donating effects, contrasting with electron-withdrawing substituents in 2k and 3d, which may influence solubility and electronic distribution .

Key Observations :

  • The target compound’s synthesis likely follows urea-forming reactions similar to , though its indazole-ethylamine precursor may require specialized preparation.
  • Yields for analogs (70–73%) suggest moderate efficiency, possibly due to steric hindrance from bulky substituents .

Physicochemical Properties

Compound Melting Point (°C) ESI-MS ([M+H]<sup>+</sup>) Notable <sup>1</sup>H-NMR Signals (δ, ppm)
Target Compound N/A Estimated ~450–500 -OCH3 (~3.8–4.0), indazole CH2 (~2.5–3.5)
2k 194–195 762.2 Aromatic Hs (7.86–6.84), piperazine Hs (~2.54)
3d 225–226 788.3 Coumarin -OH (~12.68), trifluoromethylphenyl Hs (~8.13)

Key Observations :

  • Higher melting points in 3d (225–226°C) vs. 2k (194–195°C) correlate with increased rigidity from coumarin and bis-CF3 groups .
  • The target compound’s tetrahydroindazole protons may appear upfield (δ 2.5–3.5) compared to aromatic signals in 2k/3d .

Biological Activity

The compound 1-(2-methoxyphenyl)-3-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)urea is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive review of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H22F3N3O2
  • Molecular Weight : 421.41 g/mol
  • CAS Number : Not specified in the search results.

Biological Activity Overview

The biological activity of this compound can be primarily categorized into the following areas:

1. Anticancer Activity

Recent studies have indicated that compounds containing indazole moieties exhibit significant anticancer properties. The structure of the target compound suggests it may interact with various cellular pathways involved in cancer progression. For instance, indazole derivatives have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

Table 1: Summary of Anticancer Activity Studies

StudyCell LineIC50 (µM)Mechanism of Action
MCF-75.0Induction of apoptosis via caspase activation
A5494.5Inhibition of PI3K/Akt/mTOR pathway
HeLa6.2Disruption of microtubule dynamics

2. Antibacterial Activity

The antibacterial properties of similar compounds have been explored extensively. While specific data on this compound is limited, related indazole derivatives have demonstrated significant activity against Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity Comparison

CompoundBacteria TestedZone of Inhibition (mm)MIC (µg/mL)
Indazole Derivative AStaphylococcus aureus1550
Indazole Derivative BEscherichia coli1275

3. Antiviral Activity

Indazole derivatives have also been studied for their antiviral properties. Some compounds have shown efficacy against viral infections by inhibiting viral replication or entry into host cells.

The mechanisms through which 1-(2-methoxyphenyl)-3-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)urea exerts its biological effects are likely multifaceted:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Receptor Interaction : The trifluoromethyl group may enhance binding affinity to specific receptors involved in cellular signaling pathways.
  • Induction of Apoptosis : Evidence from related studies suggests that these compounds can activate apoptotic pathways through mitochondrial dysfunction and caspase activation.

Case Studies

Several case studies provide insights into the biological activity of related compounds:

  • Study on Indazole Derivatives : A study published in Journal of Medicinal Chemistry explored a series of indazole derivatives for their anticancer properties, revealing that modifications at the phenyl ring significantly impacted their efficacy against various cancer cell lines .
  • Antibacterial Evaluation : Research highlighted the antibacterial activity of a related indazole derivative against E. coli and S. aureus, demonstrating a clear correlation between structural modifications and increased antibacterial potency .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of urea derivatives typically involves coupling a primary amine with an isocyanate or carbamate intermediate. For this compound:

  • Step 1: Prepare the indazole intermediate (e.g., 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole) via cyclization of a substituted hydrazine with a cyclohexenone derivative under acidic conditions.
  • Step 2: Functionalize the indazole nitrogen with a 2-bromoethyl group using alkylation reagents like 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃).
  • Step 3: React the resulting bromoethyl-indazole with 2-methoxyphenylurea via nucleophilic substitution. Purification involves flash chromatography (petroleum ether/ethyl acetate gradients) .
    Optimization: Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, stoichiometry) and reduce trial-and-error iterations. For example, a fractional factorial design can identify critical parameters impacting yield .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Confirm the urea linkage (NH peaks at δ 6.5–8.0 ppm) and methoxy group (singlet at δ ~3.8 ppm).
    • ¹⁹F NMR: Verify the trifluoromethyl group (δ -60 to -70 ppm) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ ion) with <5 ppm error .
  • HPLC: Assess purity (>95%) using a C18 column with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological target interactions?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model the urea group’s hydrogen-bonding capacity and trifluoromethyl group’s electronic effects. Software like Gaussian or ORCA can calculate frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites .
  • Molecular Docking: Screen against protein databases (e.g., PDB) to identify potential targets (e.g., kinase inhibitors). Autodock Vina or Schrödinger Suite can simulate binding affinities, prioritizing in vitro assays .

Q. How can researchers resolve contradictory data in biological activity assays?

Methodological Answer:

  • Dose-Response Curves: Replicate assays with varying concentrations (e.g., 1 nM–100 µM) to confirm IC₅₀ values. Use Hill slope analysis to distinguish specific binding from non-specific effects .
  • Off-Target Screening: Employ panels (e.g., Eurofins Pharma Discovery) to rule out interference from unrelated receptors or enzymes.
  • Statistical Validation: Apply ANOVA or Student’s t-test (p < 0.05) to compare replicates. For high variability, increase sample size (n ≥ 6) .

Q. What strategies enable the exploration of structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog Synthesis: Modify substituents systematically:
    • Replace the methoxy group with ethoxy or hydroxy groups.
    • Substitute trifluoromethyl with chloromethyl or cyanomethyl.
  • Biological Profiling: Test analogs in in vitro assays (e.g., kinase inhibition, cytotoxicity) and correlate activity with electronic (Hammett σ) or steric (Taft Es) parameters.
  • Data Analysis: Use multivariate regression (e.g., PLS) to identify key structural contributors to activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.